molecular formula C17H20N2O3 B1385084 N-(3-Amino-2-methylphenyl)-2-(2-methoxyethoxy)-benzamide CAS No. 1020056-81-8

N-(3-Amino-2-methylphenyl)-2-(2-methoxyethoxy)-benzamide

Cat. No. B1385084
CAS RN: 1020056-81-8
M. Wt: 300.35 g/mol
InChI Key: BBXCHDQPVMSLIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Amino-2-methylphenyl)-2-(2-methoxyethoxy)-benzamide, also known as AM2M-EB, is a compound that is used in a variety of scientific research applications. It is a derivative of benzamide, and its structure is composed of a benzene ring with an amide group and a methoxyethoxy group attached. AM2M-EB has been studied for its biochemical and physiological effects, as well as its use in laboratory experiments.

Scientific Research Applications

Structural Analysis and Synthesis

  • A study by Demir et al. (2015) explored the structure of a similar compound using X-ray diffraction, IR spectroscopy, and DFT calculations, highlighting the compound's crystalline nature and potential for further chemical analysis (Demir et al., 2015).

Antioxidant Properties

  • Research by Jovanović et al. (2020) investigated the electrochemical oxidation of amino-substituted benzamide derivatives, emphasizing their capacity as antioxidants due to their ability to scavenge free radicals. This study provides insight into the mechanisms underlying the antioxidant activity of such compounds (Jovanović et al., 2020).

Anticonvulsant Activity

  • Lambert et al. (1995) synthesized and evaluated two ameltolide analogs, including 4-amino-N-(2-ethylphenyl)benzamide, for anticonvulsant properties. These compounds showed promising results in maximal electroshock seizure tests, suggesting potential therapeutic applications for seizure disorders (Lambert et al., 1995).

Pharmacological Activities

  • Abbasi et al. (2014) focused on the synthesis of N-(3-hydroxyphenyl) benzamide and its derivatives, evaluating their enzyme inhibition activity against various enzymes. This study contributes to understanding the pharmacological potential of benzamide derivatives in targeting specific biological pathways (Abbasi et al., 2014).

Antioxidant Agents

  • Perin et al. (2018) synthesized a range of N-arylbenzamides with varying substituents to evaluate their antioxidant capacity. Their findings suggest that certain derivatives, particularly those with hydroxy groups, exhibit significant antioxidative properties, indicating potential for the development of new antioxidant agents (Perin et al., 2018).

properties

IUPAC Name

N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3/c1-12-14(18)7-5-8-15(12)19-17(20)13-6-3-4-9-16(13)22-11-10-21-2/h3-9H,10-11,18H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBXCHDQPVMSLIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C2=CC=CC=C2OCCOC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-Amino-2-methylphenyl)-2-(2-methoxyethoxy)-benzamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-(3-Amino-2-methylphenyl)-2-(2-methoxyethoxy)-benzamide
Reactant of Route 3
N-(3-Amino-2-methylphenyl)-2-(2-methoxyethoxy)-benzamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-(3-Amino-2-methylphenyl)-2-(2-methoxyethoxy)-benzamide
Reactant of Route 5
Reactant of Route 5
N-(3-Amino-2-methylphenyl)-2-(2-methoxyethoxy)-benzamide
Reactant of Route 6
Reactant of Route 6
N-(3-Amino-2-methylphenyl)-2-(2-methoxyethoxy)-benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.